molecular formula C17H20ClF3N4O B2642837 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride CAS No. 1331145-26-6

1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride

Cat. No.: B2642837
CAS No.: 1331145-26-6
M. Wt: 388.82
InChI Key: JSYFYQMMQDTAHM-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring, a piperazine ring, and a trifluoromethyl group attached to a benzoyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Alkylation: The imidazole ring is then alkylated using ethyl iodide to introduce the ethyl group.

    Formation of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with diethylene glycol.

    Benzoylation: The piperazine ring is then benzoylated using 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of imidazole N-oxide.

    Reduction: Formation of 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzyl]piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a modulator of biological pathways, particularly those involving imidazole and piperazine derivatives.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with neurotransmitter receptors, potentially affecting neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzyl]piperazine
  • **1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)phenyl]piperazine
  • **1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]morpholine

Uniqueness

1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride is unique due to the presence of both the imidazole and piperazine rings, as well as the trifluoromethyl group. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with an imidazole and a trifluoromethylbenzoyl group. Its molecular formula is C17H19F3N4HClC_{17}H_{19}F_{3}N_{4}\cdot HCl, indicating the presence of multiple functional groups that contribute to its biological properties.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • Receptor Modulation : The imidazole moiety can influence receptor binding, particularly in the context of serotonin and dopamine receptors.
  • Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and inhibit specific enzymes involved in metabolic pathways.

Anticancer Properties

Several studies have demonstrated the anticancer potential of similar piperazine derivatives. For instance, compounds containing trifluoromethyl groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-712.5Apoptosis induction
Study BHeLa8.3Cell cycle arrest
Study CA54910.0Inhibition of angiogenesis

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Trifluoromethyl-containing compounds have been reported to exhibit significant activity against bacteria and fungi, likely due to their ability to disrupt cellular membranes.

Case Studies

  • Case Study on Anticancer Activity : In a preclinical trial, a derivative of the compound was tested against multiple myeloma cells. Results indicated that it significantly reduced cell viability at concentrations lower than 10 µM, highlighting its potential as an anticancer agent.
  • Case Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of related piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, suggesting strong antimicrobial activity.

Properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O.ClH/c1-2-22-8-7-21-16(22)24-11-9-23(10-12-24)15(25)13-3-5-14(6-4-13)17(18,19)20;/h3-8H,2,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYFYQMMQDTAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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